1-(3-Chlorophenyl)piperazine

Catalog No.
S595383
CAS No.
6640-24-0
M.F
C10H13ClN2
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)piperazine

CAS Number

6640-24-0

Product Name

1-(3-Chlorophenyl)piperazine

IUPAC Name

1-(3-chlorophenyl)piperazine

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2

InChI Key

VHFVKMTVMIZMIK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl

Synonyms

1-(3-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine dihydrochloride, 1-(3-chlorophenyl)piperazine monohydrochloride, 1-(m-chlorophenyl)piperazine, 1-3-CPP, 3-chlorophenylpiperazine, dihydrochloro phenyl piperazine, m-chlorophenylpiperazine, m-CPP, meta-chlorophenylpiperazine

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl

The exact mass of the compound 1-(3-Chlorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49307. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

1-(3-Chlorophenyl)piperazine (CAS: 6640-24-0), commonly referred to as mCPP, is a highly characterized arylpiperazine derivative utilized extensively as a precursor in active pharmaceutical ingredient (API) synthesis and as a pharmacological reference standard. As the primary structural backbone for atypical antidepressants such as trazodone and nefazodone, its meta-chloro substitution pattern dictates both its chemical reactivity during N-alkylation and its specific biological target engagement. Commercially available as both a free base liquid and a highly stable hydrochloride salt, mCPP provides a predictable, high-yield baseline for scaling complex piperazine-linked molecules in industrial chemistry .

Substituting 1-(3-chlorophenyl)piperazine with its closely related positional isomers, such as 1-(4-chlorophenyl)piperazine (pCPP) or 1-(2-chlorophenyl)piperazine (oCPP), fundamentally alters both process chemistry and final product viability. The position of the electron-withdrawing chlorine atom directly impacts the pKa and nucleophilicity of the secondary piperazine nitrogen. In manufacturing, substituting mCPP with pCPP leads to reduced coupling yields and the generation of off-target para-substituted API analogs that fail pharmacopeial standards for drugs like trazodone. Furthermore, in receptor binding assays, positional isomerism shifts the molecule from a selective 5-HT2C agonist to mixed or antagonistic profiles, rendering generic substitution invalid for calibrated pharmacological screening [1].

Amide Condensation Efficiency and Process Yield

In standardized condensation reactions used to synthesize piperazinoarylamides (e.g., coupling with ibuprofen derivatives), the regiochemistry of the chloro substituent significantly impacts reaction efficiency. 1-(3-Chlorophenyl)piperazine achieves a 95% isolated yield under standard conditions, whereas the para-substituted analog, 1-(4-chlorophenyl)piperazine, yields only 83% under identical parameters [1]. This 12% absolute yield advantage demonstrates the higher nucleophilicity and reduced steric hindrance of the meta-isomer during critical N-acylation or N-alkylation steps.

Evidence DimensionIsolated yield in amide condensation
Target Compound Data95% yield
Comparator Or Baseline83% yield (1-(4-chlorophenyl)piperazine)
Quantified Difference+12% absolute yield for the meta-isomer
ConditionsStandardized condensation with ibuprofen derivatives

Higher coupling efficiency directly reduces raw material waste and lowers the impurity burden during the scale-up of piperazine-linked APIs.

Crystal Lattice Stability and Thermal Behavior of the Hydrochloride Salt

The isolation and formulation of piperazine derivatives heavily depend on the thermal stability of their salt forms. The hydrochloride salt of 1-(3-chlorophenyl)piperazine exhibits a melting point of 212-214 °C, which is substantially higher than the 160-163 °C melting point observed for 1-(4-chlorophenyl)piperazine hydrochloride. This ~50 °C differential indicates a significantly more robust crystal lattice for the meta-isomer salt, driven by optimal intermolecular packing.

Evidence DimensionMelting point of the hydrochloride salt
Target Compound Data212-214 °C
Comparator Or Baseline160-163 °C (1-(4-chlorophenyl)piperazine HCl)
Quantified Difference~50 °C higher melting point
ConditionsStandard melting point determination for isolated HCl salts

A higher melting point facilitates more aggressive thermal drying protocols and improves the handling and storage stability of the isolated intermediate.

Receptor Binding Affinity and Assay Calibration Baseline

In neuropharmacological screening, 1-(3-chlorophenyl)piperazine is the established reference standard for 5-HT2C receptor activation, demonstrating a high binding affinity (Ki) of approximately 36 nM [1]. Positional isomers such as pCPP and oCPP exhibit drastically different binding affinities and functional selectivities across the 5-HT receptor family. Consequently, mCPP provides a specific, high-affinity baseline that cannot be replicated by generic halogenated phenylpiperazines.

Evidence Dimension5-HT2C receptor binding affinity (Ki)
Target Compound Data~36 nM
Comparator Or BaselinePositional isomers (pCPP, oCPP) with divergent selectivity
Quantified DifferenceSpecific high-affinity agonism tied to the meta-chloro configuration
ConditionsIn vitro radioligand binding assays

Procuring the exact meta-isomer is mandatory for calibrating 5-HT2C functional assays and avoiding off-target noise in receptor modeling.

Precursor for Trazodone and Nefazodone API Manufacturing

Due to its specific meta-chloro regiochemistry and high nucleophilic coupling efficiency, mCPP is the mandatory starting material for the synthesis of trazodone and nefazodone. It ensures the correct pharmacological profile of the final API, which cannot be achieved using ortho or para isomers.

Pharmacological Reference Standard for 5-HT2C Assays

Leveraging its established Ki of ~36 nM at the 5-HT2C receptor, mCPP is utilized as a positive control and reference agonist in neuropharmacological screening and receptor binding assays [1].

Solid-State Intermediate Isolation

The high thermal stability of mCPP hydrochloride (melting point >210 °C) makes it a highly suitable candidate for robust crystallization and filtration workflows during large-scale chemical synthesis, allowing for aggressive drying without compound degradation .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0767261 g/mol

Monoisotopic Mass

196.0767261 g/mol

Heavy Atom Count

13

LogP

2.11 (LogP)

Appearance

Colourless Oil

UNII

REY0CNO998

Related CAS

13078-15-4 (mono-hydrochloride)
51639-49-7 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 56 of 57 companies with hazard statement code(s):;
H302 (73.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (19.64%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6640-24-0

Metabolism Metabolites

1-(3-Chlorophenyl)piperazine has known human metabolites that include 2-chloro-4-(piperazin-1-yl)phenol.
1-(3-Chlorophenyl)piperazine is a known human metabolite of nefazodone, trazodone, and etoperidone.

Wikipedia

Meta-Chlorophenylpiperazine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

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